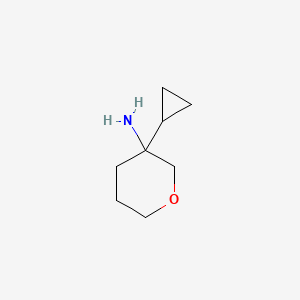
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H18N2O5 and its molecular weight is 426.428. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide and its analogs have shown significant potential in antitumor activity. A study by Al-Suwaidan et al. (2016) demonstrated that similar compounds exhibited broad-spectrum antitumor effects, with some being more potent than the control 5-fluorouracil. Molecular docking methodology indicated similarities in the binding modes of these compounds to known antitumor agents, suggesting their mechanism of action may involve inhibition of specific cancer-related enzymes (Al-Suwaidan et al., 2016).
Antiallergic Properties
Erickson et al. (1978) found that derivatives of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid, closely related to the compound , enhanced activity in rat passive cutaneous anaphylaxis assays. This suggests potential antiallergic properties for these derivatives, pointing to possible therapeutic applications in allergy treatment (Erickson et al., 1978).
Antimicrobial Activity
Novel derivatives of tetrahydroisoquinoline, closely related to the compound of interest, have shown antimicrobial properties. Rao et al. (2020) synthesized compounds from tetrahydroisoquinoline and evaluated their antibacterial activity. These findings indicate that similar compounds could be effective in combating microbial infections (Rao et al., 2020).
Potential in Neurological Research
Research involving tetrahydroisoquinolines, which are structurally related to the compound , has implications in neurological studies. Redda et al. (2010) discussed the potential of these compounds as anti-parkinsonism agents. This opens avenues for research into neurological disorders and the development of potential treatments (Redda et al., 2010).
Drug Development and Molecular Interactions
Compounds with a similar structure to 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide have been studied for their drug development potential and molecular interactions. Studies like those by El-Azab et al. (2016) provide insights into the structural and vibrational aspects of these compounds, aiding in the development of new pharmaceuticals (El-Azab et al., 2016).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-23(26-17-10-11-21-22(12-17)32-15-31-21)14-27-13-19(24(29)16-6-2-1-3-7-16)25(30)18-8-4-5-9-20(18)27/h1-13H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNNTLZBTTXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

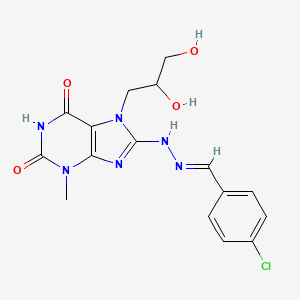

![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
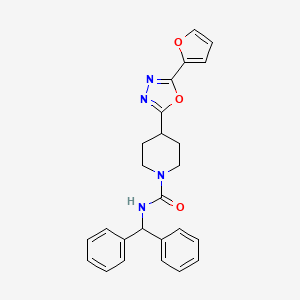
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)

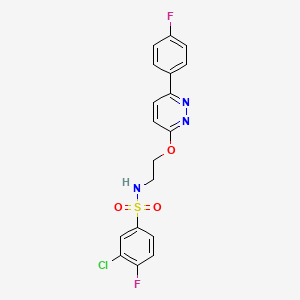
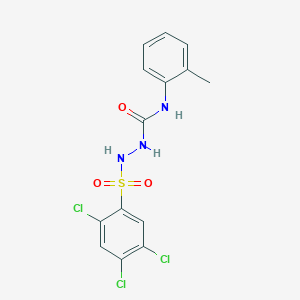


![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
